molecular formula C18H19NO2 B1355112 2-(Morpholinomethyl)benzophenone CAS No. 736075-46-0

2-(Morpholinomethyl)benzophenone

Cat. No. B1355112
M. Wt: 281.3 g/mol
InChI Key: RBGNDEVPFOAICT-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)benzophenone is a chemical compound that is part of a broader class of organic molecules where a morpholine moiety is attached to a benzophenone structure. This type of compound is significant in various fields, including medicinal chemistry and material science, due to its potential biological activity and photophysical properties.

Synthesis Analysis

The synthesis of benzophenone derivatives often involves multi-step reaction sequences. For instance, the synthesis of benzophenone-containing analogues of phosphatidylcholine was achieved through Suzuki coupling and subsequent incorporation into acyl- and ether-linked analogues . Similarly, novel 2-morpholine carboxylic acid derivatives were synthesized and further elaborated to other complex structures . Another example includes the synthesis of a polyheterocyclic compound involving a microwave-assisted one-pot process with a sequence of reactions, including Ugi-Zhu/aza Diels-Alder cycloaddition and N-acylation . These methods highlight the versatility and complexity of synthetic approaches used to create morpholine and benzophenone-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds like 2-(Morpholinomethyl)benzophenone is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. This structure is often analyzed using techniques such as NMR, FT-IR, and HRMS, which provide detailed information about the chemical environment and connectivity of atoms within the molecule .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including heteroannulation and aza-benzilic ester rearrangement, to form chiral morpholinones . These reactions are crucial for constructing N,O-heterocycles, which are important scaffolds in drug development. Additionally, the reactivity of morpholine-containing benzophenone analogues can be exploited to synthesize compounds with potential anti-proliferative activity against neoplastic cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Morpholinomethyl)benzophenone derivatives are influenced by the presence of the morpholine and benzophenone moieties. These compounds often exhibit good to excellent yields and can be synthesized under mild reaction conditions, which are advantageous for practical applications . The chiral nature of some morpholine derivatives is also significant, as it can be crucial for the biological activity of the compound . The antiproliferative activity of certain derivatives indicates that the substitution pattern on the benzophenone ring can significantly affect the biological properties of these molecules .

Scientific Research Applications

Photochemical Properties and Applications

2-(Morpholinomethyl)benzophenone, a derivative of benzophenone (BP), has been extensively utilized due to its unique photochemical properties. Upon n-π* excitation at 365 nm, BP forms a biradicaloid triplet state, which can abstract a hydrogen atom from C-H bonds, leading to the formation of a stable covalent C-C bond. This light-directed covalent attachment process is employed in various applications including binding/contact site mapping of ligand-protein interactions, identification of molecular targets and interactome mapping, proteome profiling, bioconjugation and site-directed modification of biopolymers, and surface grafting and immobilization. Its stability in ambient light and low reactivity toward water, along with the availability of BP-containing building blocks, underscore its practical advantages in biological chemistry, bioorganic chemistry, and material science (Dormán et al., 2016).

Applications in Cancer Research

In cancer research, novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their antagonistic role against neoplastic development. Specific derivatives, due to the presence of certain functional groups, have shown significant anti-proliferative activity against various types of mouse and human neoplastic cells. These compounds have demonstrated the ability to arrest the cell cycle in the G2/M phase and induce apoptosis, offering promising prospects in cancer treatment (Al‐Ghorbani et al., 2017).

Environmental Applications

Benzophenone derivatives have also found applications in environmental science. For instance, the degradation kinetics and pathways of Benzophenone-2 (BP-2), a common UV filter, have been studied in aqueous solutions. Understanding the degradation process, especially the reactivity of the carbanyl group of BP-2 with ozone, provides insights into removing these compounds from the aquatic environment, where they pose estrogenic toxicity risks (Wang et al., 2018).

Photocrosslinking in Nanofiber Production

Benzophenone has been used to prepare a poly(2-ethyl-2-oxazoline)-benzophenone (PEtOx-BP) copolymer for the production of water-stable nanofibers via aqueous electrospinning and photocrosslinking. The photocrosslinking process, influenced by different ultraviolet (UV) irradiation methods, significantly enhances the water stability of the nanofibers, making it valuable for biomedical applications such as drug delivery and tissue engineering (Li et al., 2019).

properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGNDEVPFOAICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517352
Record name {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholinomethyl)benzophenone

CAS RN

736075-46-0
Record name {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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